Cas no 83704-26-1 (1,2,7,9-TETRACHLORODIBENZOFURAN)

1,2,7,9-Tetrachlorodibenzofuran is a chlorinated dibenzofuran compound with notable applications in chemical research and environmental analysis. Its well-defined structure and stability make it useful as a reference standard in analytical chemistry, particularly for the detection and quantification of polychlorinated dibenzofurans (PCDFs) in environmental samples. The compound's high purity and consistent properties ensure reliable performance in gas chromatography-mass spectrometry (GC-MS) and other analytical techniques. Additionally, it serves as a critical intermediate in studies investigating the formation, degradation, and toxicological effects of chlorinated aromatic compounds. Its controlled synthesis and characterization support advancements in environmental monitoring and regulatory compliance efforts.
1,2,7,9-TETRACHLORODIBENZOFURAN structure
83704-26-1 structure
Product name:1,2,7,9-TETRACHLORODIBENZOFURAN
CAS No:83704-26-1
MF:C12H4OCl4
MW:305.97156
CID:890942
PubChem ID:55107

1,2,7,9-TETRACHLORODIBENZOFURAN Chemical and Physical Properties

Names and Identifiers

    • 1,2,7,9-TETRACHLORODIBENZOFURAN
    • 1,2,7,9-T4CDF
    • 1,2,7,9-TCDF
    • 1,2,7,9-tetrachlorodibenzo[b,d]furan
    • 1,2,7,9-Tetrachlorodibenzodioxin
    • Dibenzofuran,1,2,7,9-tetrachloro
    • EO5HN0F1TK
    • Dibenzofuran, 1,2,7,9-tetrachloro
    • PDMFRPIFZAKMLH-UHFFFAOYSA-N
    • Dibenzofuran, 1,2,7,9-tetrachloro-
    • UNII-EO5HN0F1TK
    • NS00124304
    • 83704-26-1
    • PCDF 62
    • DTXSID40232540
    • Q27277263
    • 1,2,7,9-tetrachloro-dibenzofuran
    • Inchi: InChI=1S/C12H4Cl4O/c13-5-3-7(15)10-9(4-5)17-8-2-1-6(14)12(16)11(8)10/h1-4H
    • InChI Key: PDMFRPIFZAKMLH-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 303.90200
  • Monoisotopic Mass: 303.901626g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • PSA: 13.14000
  • LogP: 6.19960

1,2,7,9-TETRACHLORODIBENZOFURAN Security Information

1,2,7,9-TETRACHLORODIBENZOFURAN Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,2,7,9-TETRACHLORODIBENZOFURAN Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T292025-1mg
1,2,7,9-Tetrachlorodibenzofuran
83704-26-1
1mg
$190.00 2023-05-17
TRC
T292025-10mg
1,2,7,9-Tetrachlorodibenzofuran
83704-26-1
10mg
$1499.00 2023-05-17

1,2,7,9-TETRACHLORODIBENZOFURAN Related Literature

Additional information on 1,2,7,9-TETRACHLORODIBENZOFURAN

1,2,7,9-TETRACHLORODIBENZOFURAN: A Comprehensive Overview

The compound 1,2,7,9-TETRACHLORODIBENZOFURAN (CAS No. 83704-26-1) is a highly specialized organic molecule that has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the dibenzofuran family, which is a class of polycyclic aromatic hydrocarbons (PAHs) with two benzene rings fused to a furan ring. The presence of four chlorine atoms at specific positions (1, 2, 7, and 9) imparts distinct electronic and structural characteristics to the molecule.

Recent studies have highlighted the importance of dibenzofuran derivatives in various fields, including materials science and electronics. The chlorination pattern in 1,2,7,9-TETRACHLORODIBENZOFURAN plays a crucial role in determining its reactivity and stability. Researchers have explored its potential as a precursor for advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The molecule's ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

One of the most intriguing aspects of 1,2,7,9-TETRACHLORODIBENZOFURAN is its electronic structure. The conjugated system formed by the aromatic rings and the furan moiety contributes to its unique optical properties. Recent spectroscopic studies have revealed that the compound exhibits strong absorption in the ultraviolet-visible spectrum, making it a candidate for applications in optoelectronic devices. Additionally, the chlorine substituents enhance the molecule's electron-withdrawing effects, which can be exploited in designing functional materials.

The synthesis of 1,2,7,9-TETRACHLORODIBENZOFURAN involves multi-step processes that require precise control over reaction conditions. Traditional methods include Friedel-Crafts alkylation followed by oxidation and chlorination steps. However, recent advancements have introduced more efficient routes utilizing transition metal catalysts and microwave-assisted synthesis techniques. These innovations have not only improved yield but also reduced reaction times significantly.

In terms of applications, dibenzofuran derivatives like 1,2,7,9-TETRACHLORODIBENZOFURAN are being explored for their potential in energy storage systems. Their ability to form stable radical intermediates makes them promising candidates for redox-active materials in supercapacitors and batteries. Furthermore, their thermal stability and resistance to degradation under harsh conditions make them suitable for high-temperature applications.

Recent research has also focused on the environmental impact of 1,2,7,9-TETRACHLORODIBENZOFURAN and its derivatives. Studies indicate that while these compounds exhibit high stability under normal conditions, they can undergo photochemical degradation under UV light exposure. This insight is crucial for understanding their behavior in natural environments and for developing strategies to mitigate any potential ecological risks.

In conclusion,1,The compound CAS No. 83704-26-1 represents a significant advancement in the field of organic chemistry due to its versatile properties and wide-ranging applications.

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